molecular formula C22H18O6S2 B065500 1,1'-Bi-2-naphthyl dimethanesulfonate CAS No. 182568-57-6

1,1'-Bi-2-naphthyl dimethanesulfonate

Cat. No. B065500
CAS RN: 182568-57-6
M. Wt: 442.5 g/mol
InChI Key: JQEOOLQENOFUCF-UHFFFAOYSA-N
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Description

“1,1’-Bi-2-naphthyl dimethanesulfonate” is a heterocyclic organic compound . It has a molecular formula of C22H18O6S2 and a molecular weight of 442.5 .


Molecular Structure Analysis

The linear formula of “1,1’-Bi-2-naphthyl dimethanesulfonate” is (CH3SO3C10H6)2 . The SMILES string is CS(=O)(=O)Oc1ccc2ccccc2c1-c3c(OS©(=O)=O)ccc4ccccc34 . The InChI is 1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of “1,1’-Bi-2-naphthyl dimethanesulfonate” is reported to be between 150-154 °C . It is a solid at room temperature .

Scientific Research Applications

  • Chemical Interactions and Structures :

    • Study on naphthyl-substituted β-Cyclodextrins showed the binding character and dimerization of these compounds, which can be relevant for understanding the behavior of similar naphthyl compounds (McAlpine & Garcia‐Garibay, 1998).
    • Research on chiral polyurethane synthesis involving (R)-1,1'-Bi(2-naphthol) highlights the formation of π-stacked helical polymer structures, which is significant in polymer chemistry (Gudeangadi et al., 2015).
  • Pharmacological Applications :

    • The compound's derivatives, like nafamostat mesilate , are studied for their effects on human acid-sensing ion channels, indicating potential in therapeutic applications (Ugawa et al., 2007).
    • Investigation of 6-amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate and its metabolites showed its impact on various ion channels, further suggesting medical applications (Ugawa et al., 2007).
  • Materials Science and Nanotechnology :

    • Studies on lanthanide naphthalenesulfonate complexes revealed single molecule magnetic behavior, crucial for understanding materials for data storage technologies (Peng et al., 2018).
    • Research on 9-naphthylanthracene derivatives focused on their electrochemical properties and excimer formation, relevant in developing advanced materials for electronic devices (Suk et al., 2011).
  • Biochemistry :

    • Examination of recrystallized 8-anilino-1-naphthalenesulfonate binding to proteins like lac repressor is significant for understanding protein-ligand interactions, which has implications in drug design (York et al., 1978).
  • Environmental Science :

    • Research on rare earth arenedisulfonate metal-organic frameworks explored novel structures and functionalities of these frameworks, contributing to environmental remediation technologies (Gándara et al., 2007).

Safety And Hazards

“1,1’-Bi-2-naphthyl dimethanesulfonate” is classified as causing serious eye irritation . Safety measures include washing hands and face thoroughly after handling, wearing eye/face protection, and avoiding ingestion and inhalation . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

properties

IUPAC Name

[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEOOLQENOFUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570584
Record name [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Bi-2-naphthyl dimethanesulfonate

CAS RN

182568-57-6, 871231-47-9
Record name [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bi-2-naphthyl dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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